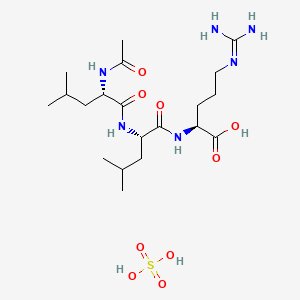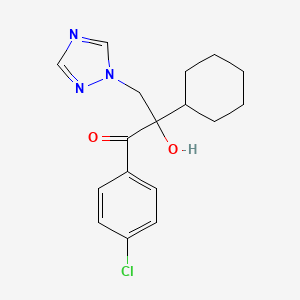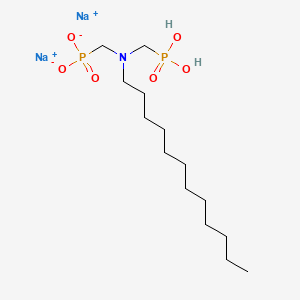
Einecs 282-323-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, is synthesized through the amination of monoethanolamine with ammonia. The reaction involves the interaction of monoethanolamine with ammonia under specific conditions to produce ethyleneamines and various by-products .
Industrial Production Methods
The industrial production of this compound involves the distillation of the reaction mixture obtained from the amination process. The by-products are separated by distillation at a boiling point greater than 160°C at approximately 30 mmHg . This process may yield various compounds, including diethanolamine, triethylenetetramine, and polyethylenepolyamines .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various ethyleneamines and their derivatives, which have significant industrial and research applications.
Scientific Research Applications
Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, has several scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, include:
- Diethanolamine
- Triethylenetetramine
- Polyethylenepolyamines
Uniqueness
What sets Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues apart from similar compounds is its unique composition and the specific conditions under which it is produced. This uniqueness makes it valuable for specific industrial and research applications where other compounds may not be as effective.
Properties
CAS No. |
84176-57-8 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;8-methylnonanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-9(2)7-5-3-4-6-8-10(11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
NGWGWSDQAIBXIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)












